Ciprostene-Calcium
Übersicht
Beschreibung
- Es ist in Wasser schlecht löslich, aber in organischen Lösungsmitteln besser löslich.
- Funktionell wirkt es ähnlich wie Hormone und kann bestimmte Stoffwechsel- und biochemische Prozesse im Körper regulieren .
Ciprosten-Calcium: ist ein Prostacyclin-Analogon. Es ist ein weißer bis blassgelber kristalliner Feststoff, oft in Pulverform.
Wissenschaftliche Forschungsanwendungen
- Ciprosten-Calcium findet Anwendungen in verschiedenen Bereichen:
Herz-Kreislauf-Forschung: Es wird wegen seiner Auswirkungen auf periphere Gefäßerkrankungen untersucht.
Biologie und Chemie: Forscher untersuchen seine Wechselwirkungen mit biologischen Systemen und seine Auswirkungen auf zelluläre Signalwege.
Wirkmechanismus
- Ciprosten-Calcium entfaltet seine Wirkung über Prostacyclin-bezogene Signalwege.
- Es interagiert wahrscheinlich mit molekularen Zielstrukturen, die an der Thrombozytenaggregation und der Gefäßfunktion beteiligt sind.
- Detaillierte Mechanismen erfordern weitere Untersuchungen.
Wirkmechanismus
Target of Action
Ciprostene Calcium is a small molecule drug that primarily targets Prostacyclin . Prostacyclin plays a crucial role in cardiovascular diseases .
Mode of Action
Ciprostene Calcium acts as a Prostacyclin agonist . It exhibits biological activity similar to Prostacyclin (PGI2), but is 30-fold less potent .
Biochemical Pathways
Ciprostene Calcium affects the Neuroactive ligand-receptor interaction and Platelet activation pathways . The activation of these pathways can lead to various downstream effects, including the regulation of blood pressure and platelet aggregation.
Result of Action
In animal models, Ciprostene Calcium has been shown to induce hypotension and cause tachycardia when administered at a dose of 0.16 µg/kg/min . Additionally, it inhibits ADP-induced platelet aggregation ex vivo and in vitro .
Biochemische Analyse
Biochemical Properties
Ciprostene calcium is known to inhibit adenosine diphosphate-induced platelet aggregation This suggests that it interacts with enzymes and proteins involved in the biochemical reactions of platelet aggregation
Cellular Effects
In cellular contexts, Ciprostene calcium has been shown to have effects on various types of cells. For instance, it has been reported to inhibit U-46619-induced cellular hypertrophy and MAP kinase activity . This suggests that Ciprostene calcium influences cell function, potentially impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ciprostene calcium involves its role as a prostacyclin agonist . It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Ciprostene calcium is a stable compound , suggesting that it may have consistent effects over time
Dosage Effects in Animal Models
In animal models, Ciprostene calcium has been shown to induce hypotension and cause tachycardia when administered at a dose of 0.16 µg/kg/min . It also inhibits ADP-induced platelet aggregation ex vivo and in vitro with ID50 values of 9.1 µg/kg/min and 60 ng/ml, respectively
Vorbereitungsmethoden
- Leider sind spezifische Syntheserouten und Reaktionsbedingungen für Ciprosten-Calcium in den verfügbaren Quellen nicht umfassend dokumentiert. Es wird typischerweise durch chemische Synthese hergestellt.
- Industrielle Produktionsverfahren können Modifikationen bestehender Prostacyclin-Analoga oder neuartige Ansätze umfassen.
Analyse Chemischer Reaktionen
- Ciprosten-Calcium unterliegt wahrscheinlich verschiedenen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind in den verfügbaren Informationen nicht explizit angegeben.
- Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von der jeweiligen Reaktionsart und den Ausgangsmaterialien ab.
Vergleich Mit ähnlichen Verbindungen
- Leider sind in den verfügbaren Quellen keine spezifischen ähnlichen Verbindungen explizit aufgeführt.
- Um seine Einzigartigkeit hervorzuheben, müsste es mit anderen Prostacyclin-Analoga oder verwandten Molekülen verglichen werden.
Biologische Aktivität
Ciprostene calcium, a synthetic analogue of prostacyclin (PGI2), has garnered attention due to its significant biological activities, particularly in cardiovascular and anti-aggregatory contexts. This article discusses its biological activity, mechanisms of action, clinical implications, and relevant case studies.
Overview of Ciprostene Calcium
Ciprostene calcium (CAS 81703-55-1) exhibits biological properties similar to those of prostacyclin but is noted to be approximately 30-fold less potent . It has been primarily studied for its effects on vascular smooth muscle and platelet aggregation, making it a compound of interest in treating conditions like myocardial ischemia and peripheral arterial occlusive disease .
Ciprostene calcium functions through several key mechanisms:
- Vasodilation : It induces hypotension by promoting vasodilation in vascular smooth muscle. This effect is mediated through the elevation of cyclic AMP (cAMP) levels within cells, which leads to relaxation of smooth muscle tissues .
- Inhibition of Platelet Aggregation : Ciprostene calcium effectively inhibits platelet aggregation, a critical factor in preventing thrombosis. Its mechanism involves the modulation of thromboxane A2 and prostacyclin receptors that exhibit opposing effects on smooth muscle cell hypertrophy .
- MAP Kinase Pathway Modulation : Studies indicate that ciprostene calcium can inhibit the Shc/GRB2 complex formation and MAP kinase activity, which may contribute to its ability to limit restenosis injury following vascular interventions .
Biological Activity Data
The following table summarizes the biological activities and effects observed with ciprostene calcium:
Clinical Implications
Ciprostene calcium is currently under investigation for several clinical applications:
- Myocardial Ischemia : In Phase 3 clinical trials, it is being evaluated for its efficacy in treating myocardial ischemia, focusing on its ability to improve blood flow and reduce ischemic damage .
- Peripheral Arterial Occlusive Disease : Similar trials are ongoing for patients suffering from peripheral arterial diseases, where improving blood circulation is critical .
Case Studies
A notable case study demonstrated the effectiveness of ciprostene calcium in a clinical setting. In a study involving patients with severe coronary artery disease, administration of ciprostene resulted in significant improvements in exercise tolerance and reductions in angina episodes compared to placebo controls. The study highlighted the compound's potential as a therapeutic agent in managing ischemic heart conditions .
Research Findings
Recent research has provided insights into the signaling pathways affected by ciprostene calcium:
- Inhibition of U-46619-induced Hypertrophy : In vitro studies showed that ciprostene treatment attenuated cellular hypertrophy induced by U-46619, suggesting a protective role against vascular remodeling .
- Enhanced cAMP Levels : The compound was found to elevate cellular cAMP levels significantly, leading to relaxation of vascular smooth muscle and contributing to its hypotensive effects .
Eigenschaften
IUPAC Name |
calcium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H36O4.Ca/c2*1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24;/h2*8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26);/q;;+2/p-2/b2*12-11+,16-8-;/t2*17-,18+,19+,20+,22-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTMVDAFPIEZAJ-BMKVUGPNSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](O)/C=C/[C@H]1[C@@H](C[C@]2([C@@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.CCCCC[C@H](O)/C=C/[C@H]1[C@@H](C[C@]2([C@@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70CaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81703-55-1 | |
Record name | Ciprostene calcium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081703551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CIPROSTENE CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A85Y5Y98EJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ciprostene calcium exert its effects on the body?
A1: Ciprostene calcium is a stable analogue of epoprostenol, also known as prostacyclin (PGI2). [] It functions as a prostacyclin receptor agonist, meaning it binds to and activates these receptors. [] This activation leads to a rise in intracellular cyclic AMP (cAMP) levels. [, ] Increased cAMP levels have various downstream effects, including inhibition of platelet aggregation and relaxation of vascular smooth muscle cells. [, ] One study demonstrated that ciprostene calcium effectively inhibited ADP-induced platelet aggregation and significantly elevated platelet cAMP levels in healthy volunteers. []
Q2: What are the potential therapeutic applications of ciprostene calcium based on its mechanism of action?
A2: Research suggests that ciprostene calcium, due to its ability to inhibit platelet aggregation and potentially modulate vascular tone, could be beneficial in treating thrombotic disorders. [] Preclinical studies have explored its potential in spinal cord injury, where it, in combination with a thromboxane A2 synthetase inhibitor, showed promise in maintaining spinal cord blood flow after traumatic injury. []
Q3: Are there any known interactions between ciprostene calcium and other signaling pathways?
A3: Research indicates that ciprostene calcium can oppose the effects of thromboxane A2, a potent vasoconstrictor and platelet aggregator. [] Specifically, ciprostene calcium was found to attenuate thromboxane A2-induced smooth muscle cell hypertrophy and inhibit the associated activation of mitogen-activated protein kinases (MAPKs) by preventing the formation of Shc/GRB2 complexes. [] This suggests a potential interplay between prostacyclin and thromboxane A2 signaling pathways.
Q4: How is ciprostene calcium quantified in biological samples?
A4: A sensitive assay has been developed to measure ciprostene calcium concentrations in human plasma using high-performance liquid chromatography (HPLC). [] This method involves solid-phase extraction of ciprostene calcium and an internal standard from plasma. After derivatization, the final extract is separated by reversed-phase HPLC and detected fluorometrically. This assay demonstrates good extraction efficiency and linearity over a clinically relevant concentration range. []
Q5: What are the limitations and future directions for ciprostene calcium research?
A5: While research suggests potential therapeutic benefits of ciprostene calcium, further investigation is needed to determine its efficacy and safety in humans with thrombotic disorders. [] The ultimate sensitivity of current analytical methods is limited by interfering peaks from the biological matrix, necessitating further refinement. [] Additionally, research exploring the long-term effects, optimal dosing strategies, and potential drug interactions of ciprostene calcium is warranted. Investigating its interplay with other signaling pathways and its role in specific disease models could unveil further therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.